Shanzhisid-methylester

Übersicht

Beschreibung

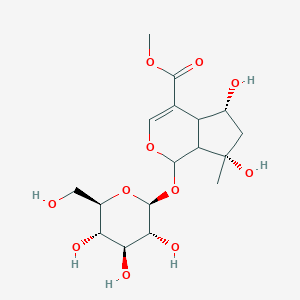

Shanzhiside methyl ester is an iridoid glycoside that has been found in L. rotata and has anti-inflammatory and antinociceptive activities . It serves as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist .

Synthesis Analysis

Shanzhiside methyl ester is isolated from Lamiophlomis rotata .Molecular Structure Analysis

The molecular formula of Shanzhiside methyl ester is C17H26O11 . It has an average mass of 406.382 Da and a monoisotopic mass of 406.147522 Da . It has 10 defined stereocentres .Chemical Reactions Analysis

As an ester, Shanzhiside methyl ester can undergo reactions typical of this class of compounds. For instance, it can undergo hydrolysis in the presence of a strong-acid catalyst to yield a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Shanzhiside methyl ester has a density of 1.6±0.1 g/cm3, a boiling point of 651.4±55.0 °C at 760 mmHg, and a flash point of 233.0±25.0 °C . It has 11 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische und antinozizeptive Aktivitäten

Shanzhisid-methylester ist ein Iridoidglykosid, das in L. rotata gefunden wurde und anti-inflammatorische und antinozizeptive Aktivitäten besitzt . Es hemmt die Freisetzung von Myeloperoxidase (MPO) und Elastase aus isolierten Ratten-Neutrophilen, die durch N-Formyl-Met-Leu-Phe aktiviert werden . Es hemmt auch LPS-induzierte Erhöhungen der Freisetzung von IL-8 und Leukotrien B4 aus isolierten Ratten-Neutrophilen .

Analgetische Effekte

this compound und 8-O-Acetyl-Shanzhisid-methylester sind repräsentative Iridoid-Metabolite, die analgetische Effekte ausüben . Sie kommen in den tibetischen Arzneimitteln Zhixue Zhentong-Kapseln vor, von denen gezeigt wurde, dass sie analgetische Wirkungen haben, wie durch die Verlängerung der Latenzzeit des Writhing, die Reduzierung des Writhing und die Erhöhung der Schmerzschwelle bei Versuchstieren beobachtet wurde .

Hämostatische Wirkungen

this compound ist auch bekannt für seine hämostatischen Wirkungen. Es ist Teil der tibetischen Arzneimittel Zhixue Zhentong-Kapseln, die hämostatische Wirkungen entfalten, indem sie die Thrombozytenaggregation und Thrombose reduzieren und die Blutungszeit verkürzen .

Anti-inflammatorische Wirkungen

this compound hat starke anti-inflammatorische Eigenschaften . Es wurde festgestellt, dass es die Mikroglia-Aktivierung hemmt und die Produktion von TNF-α, IL-1β und IL-6 reduziert .

Antidepressive Wirkungen

this compound wurde gefunden, um vor Depressionen zu schützen, indem es Entzündungen über die miRNA-155-5p/SOCS1-Achse hemmt . Es wurde gezeigt, dass es depressionsähnliche Verhaltensweisen im Saccharose-Präferenztest (SPT), Tail Suspension Test (TST) und Forced Swim Test (FST) behebt, begleitet von einer verringerten Iba1-Expression und der Produktion von TNF-α, IL-1β und IL-6

Wirkmechanismus

Target of Action

Shanzhiside methyl ester (SM) is an iridoid glycoside that primarily targets the miRNA-155-5p/SOCS1 axis and glucagon-like peptide-1 (GLP-1) receptors . The miRNA-155-5p/SOCS1 axis plays a crucial role in inflammation, which is a key player in the regulation of depression . GLP-1 receptors are involved in the regulation of glucose metabolism .

Mode of Action

SM interacts with its targets to exert anti-inflammatory and antidepressant effects. It inhibits inflammation via the miRNA-155-5p/SOCS1 axis . In the presence of SM, the expression of miRNA-155-5p decreases, leading to upregulation of SOCS1 protein levels and downregulation of p-JAK2 and p-STAT3 proteins . This results in decreased production of inflammatory cytokines TNF-α, IL-1β, and IL-6 . As a GLP-1 receptor agonist, SM reduces neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression .

Biochemical Pathways

SM affects the SOCS1/JAK2/STAT3 signaling pathway . By targeting the miRNA-155-5p/SOCS1 axis, SM regulates this pathway, leading to decreased inflammation. This is evidenced by the downregulation of p-JAK2 and p-STAT3 proteins in the presence of SM .

Result of Action

The molecular and cellular effects of SM’s action include decreased inflammation and depression-like behaviors. In a chronic unpredictable mild stress (CUMS)-induced mouse model of depression, SM markedly remedied depression-like behaviors . At the cellular level, SM repressed LPS- and ATP-induced inflammatory responses in BV2 cells .

Action Environment

The action, efficacy, and stability of SM can be influenced by environmental factors. It’s worth noting that iridoid compounds like SM are often stable and active in nature .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Shanzhiside methyl ester plays a crucial role in biochemical reactions, particularly as a glucagon-like peptide-1 (GLP-1) receptor agonist . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of myeloperoxidase and elastase from activated neutrophils . Additionally, Shanzhiside methyl ester interacts with the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammatory responses . These interactions highlight its potential in modulating immune responses and inflammation.

Cellular Effects

Shanzhiside methyl ester exerts significant effects on various cell types and cellular processes. It has been found to inhibit microglial activation and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This compound also influences cell signaling pathways, including the p38 MAPK signaling pathway, which is involved in the expression of β-endorphin in microglia . Furthermore, Shanzhiside methyl ester affects gene expression by downregulating the expression levels of p-JNK, p-P38, p65, and TNF-α .

Molecular Mechanism

The molecular mechanism of Shanzhiside methyl ester involves its binding interactions with various biomolecules. As a GLP-1 receptor agonist, it activates the GLP-1 receptor, leading to the stimulation of downstream signaling pathways . This activation results in the inhibition of enzyme activities, such as myeloperoxidase and elastase, and the modulation of gene expression . Additionally, Shanzhiside methyl ester targets the miRNA-155-5p/SOCS1 axis, which plays a role in its anti-inflammatory and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shanzhiside methyl ester have been observed to change over time. Studies have shown that it exerts dose-dependent and long-lasting anti-allodynic effects in neuropathic pain models . The stability and degradation of Shanzhiside methyl ester are influenced by storage conditions, with recommendations to store it at -20°C to protect it from light . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of Shanzhiside methyl ester vary with different dosages in animal models. In neuropathic pain models, it has been shown to exert dose-dependent anti-allodynic effects, with a maximal inhibition of 49% and a projected ED50 of 40.4 μg . High doses of Shanzhiside methyl ester have been associated with potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Shanzhiside methyl ester is involved in various metabolic pathways, particularly those related to iridoid metabolism . It interacts with enzymes such as DXS1, IDI1, 8-HGO1, and G10H2, which are associated with the biosynthesis of iridoid compounds . These interactions influence metabolic flux and metabolite levels, contributing to its biological activities.

Transport and Distribution

Within cells and tissues, Shanzhiside methyl ester is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which play a role in its therapeutic effects. For instance, it has been shown to accumulate in specific tissues, contributing to its analgesic and anti-inflammatory activities .

Subcellular Localization

The subcellular localization of Shanzhiside methyl ester affects its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell . These factors contribute to its overall biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSYAZCUYVRKML-IRDZEPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

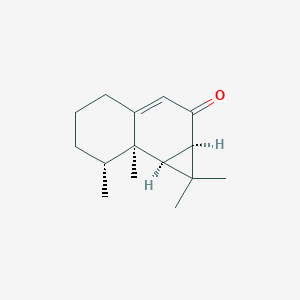

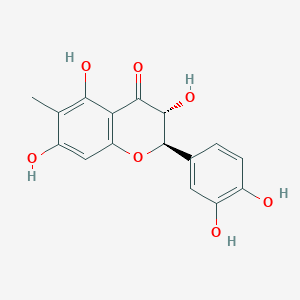

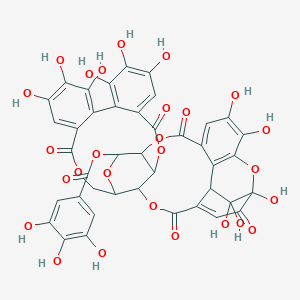

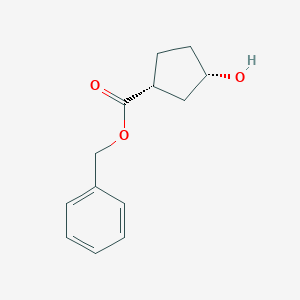

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

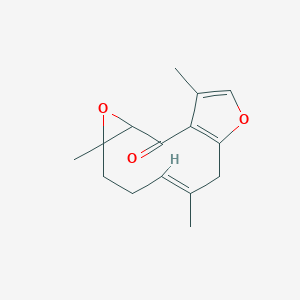

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)